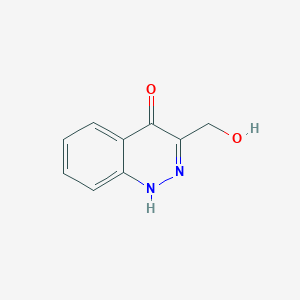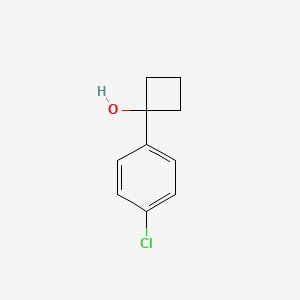
1-(4-Chlorophenyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclobutanol is an organic compound with the molecular formula C10H11ClO. It is characterized by a cyclobutanol ring substituted with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the cyclization of 4-chlorophenylacetic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of 4-chlorophenylcyclobutanone or 4-chlorophenylacetic acid.
Reduction: Production of cyclobutyl alcohol derivatives.
Substitution: Generation of various substituted cyclobutanol compounds.
Scientific Research Applications
1-(4-Chlorophenyl)cyclobutanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclobutanol: A structurally similar compound with a hydroxyl group attached to a cyclobutane ring.
Cyclobutylamine: Another related compound with an amine group instead of a hydroxyl group.
Uniqueness: 1-(4-Chlorophenyl)cyclobutanol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29480-09-9 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 |
InChI Key |
GFFRIRSTSKVDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
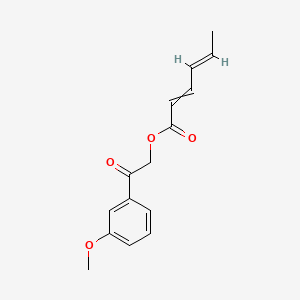
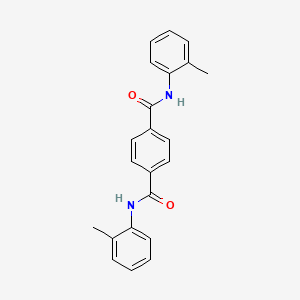
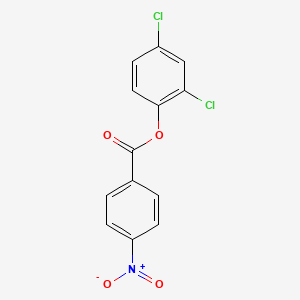
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)
![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
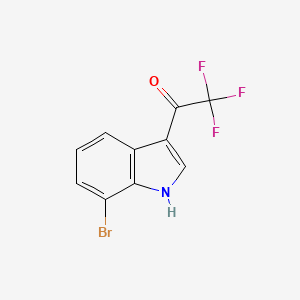
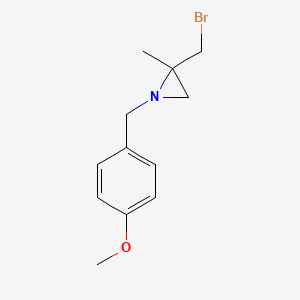
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
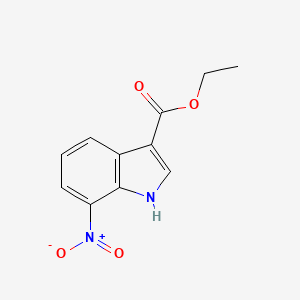
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
